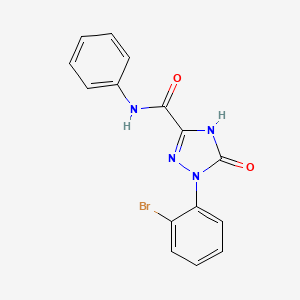
1-(2-Bromophenyl)-5-oxo-N-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophényl)-5-oxo-N-phényl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide est un composé chimique qui appartient à la classe des dérivés triazoliques. Ce composé est caractérisé par la présence d'un groupe bromophényle, d'un groupe phényle et d'un cycle triazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(2-Bromophényl)-5-oxo-N-phényl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide implique généralement des réactions en plusieurs étapes. Une méthode courante comprend la cyclisation d'hydrazides appropriés avec des isocyanates dans des conditions contrôlées. La réaction est généralement effectuée dans un solvant organique tel que l'éthanol ou l'acétonitrile, et la température est maintenue entre 50 et 80 °C pour faciliter la formation du cycle triazole.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants. Le processus comprend souvent des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
1-(2-Bromophényl)-5-oxo-N-phényl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe bromophényle permet des réactions de substitution nucléophile, où l'atome de brome peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de divers dérivés phényliques substitués.
Applications de la recherche scientifique
1-(2-Bromophényl)-5-oxo-N-phényl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide présente plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteurs.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 1-(2-Bromophényl)-5-oxo-N-phényl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou moduler la fonction du récepteur en interagissant avec les sites de liaison. Ces interactions peuvent entraîner des modifications des voies cellulaires et des processus biologiques.
Applications De Recherche Scientifique
1-(2-Bromophenyl)-5-oxo-N-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Bromophenyl)-5-oxo-N-phenyl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(2-Chlorophényl)-5-oxo-N-phényl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide
- 1-(2-Fluorophényl)-5-oxo-N-phényl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide
- 1-(2-Iodophényl)-5-oxo-N-phényl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide
Unicité
1-(2-Bromophényl)-5-oxo-N-phényl-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide est unique en raison de la présence du groupe bromophényle, qui confère une réactivité chimique et une activité biologique distinctes par rapport à ses analogues. L'atome de brome peut participer à des interactions spécifiques, telles que les liaisons halogènes, qui peuvent influencer les propriétés et les applications du composé.
Propriétés
Formule moléculaire |
C15H11BrN4O2 |
|---|---|
Poids moléculaire |
359.18 g/mol |
Nom IUPAC |
1-(2-bromophenyl)-5-oxo-N-phenyl-4H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C15H11BrN4O2/c16-11-8-4-5-9-12(11)20-15(22)18-13(19-20)14(21)17-10-6-2-1-3-7-10/h1-9H,(H,17,21)(H,18,19,22) |
Clé InChI |
VRHYBLWUDUQWBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)N2)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B11806451.png)
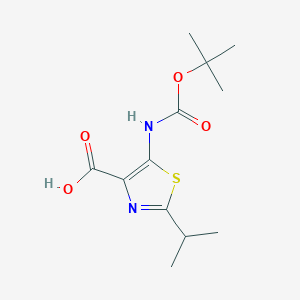


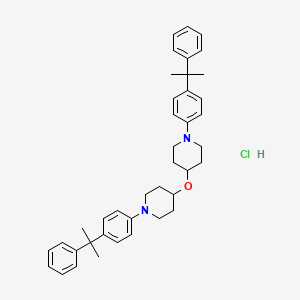

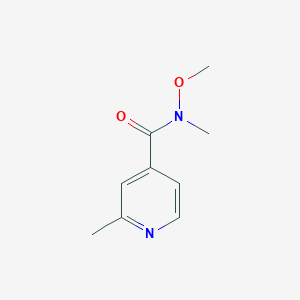

![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11806500.png)
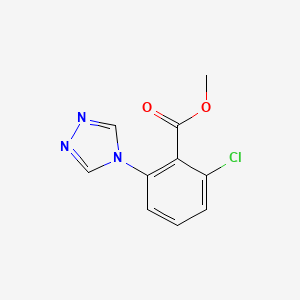

![1-(3-Fluoro-2-thiabicyclo[3.1.0]hexa-1(5),3-dien-6-yl)piperazine](/img/structure/B11806529.png)


